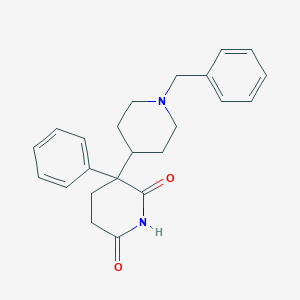
2-(3-Ethoxyphenyl)-3-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-834735, is a chemical compound that belongs to the class of nitriles. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethoxyphenyl)-3-methylbutanenitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have potent analgesic properties and has been studied for its potential use in the treatment of chronic pain. It has also been studied for its potential use in the treatment of anxiety and depression.
Wirkmechanismus
2-(3-Ethoxyphenyl)-3-methylbutanenitrile acts as a selective antagonist of the alpha3beta4 nicotinic acetylcholine receptor. This receptor is involved in the modulation of pain and mood, and its blockade by 2-(3-Ethoxyphenyl)-3-methylbutanenitrile results in analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
2-(3-Ethoxyphenyl)-3-methylbutanenitrile has been shown to have potent analgesic and anxiolytic effects in preclinical studies. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile is its potent analgesic and anxiolytic effects, which make it a promising candidate for the development of new therapeutic agents. However, its selectivity for the alpha3beta4 nicotinic acetylcholine receptor may limit its potential applications in other fields of medicine.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile. One area of research is the development of new analogs with improved selectivity and potency. Another area of research is the study of the long-term effects of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile on pain and mood. Finally, the potential applications of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, should be explored.
Synthesemethoden
The synthesis of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-ethoxybenzaldehyde with methylmagnesium bromide to form 3-ethoxyphenylpropan-1-ol. This intermediate is then reacted with tert-butyl chloroacetate to form tert-butyl 3-(3-ethoxyphenyl)propanoate. The final step involves the reaction of this intermediate with sodium cyanide in the presence of copper(I) iodide to form 2-(3-ethoxyphenyl)-3-methylbutanenitrile.
Eigenschaften
CAS-Nummer |
120352-96-7 |
|---|---|
Produktname |
2-(3-Ethoxyphenyl)-3-methylbutanenitrile |
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
2-(3-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-12-7-5-6-11(8-12)13(9-14)10(2)3/h5-8,10,13H,4H2,1-3H3 |
InChI-Schlüssel |
NDVPOBQLCINDGN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(C#N)C(C)C |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(C#N)C(C)C |
Synonyme |
Benzeneacetonitrile, 3-ethoxy-alpha-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)






![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)